N'-hydroxy-2-(oxolan-3-yl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(oxolan-3-yl)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a hydroxy group, an oxolane ring, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide typically involves the reaction of oxolane derivatives with ethanimidamide precursors. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the hydroxy and ethanimidamide groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-3-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
N’-hydroxy-2-(oxolan-3-yl)ethanimidamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group and ethanimidamide moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-2-(oxolan-3-yl)ethanimidamide include:
- N’-hydroxy-2-(oxolan-2-yl)ethanimidamide
- N’-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamide
Uniqueness
The position of the hydroxy group and the oxolane ring’s configuration play a crucial role in its chemical behavior and interactions .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxolan-3-yl)ethanimidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)3-5-1-2-10-4-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
HZMXZQYNPLTPFA-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCC1C/C(=N/O)/N |
Canonical SMILES |
C1COCC1CC(=NO)N |
Origin of Product |
United States |
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